molecular formula C18H18N2O3S B2765062 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 839691-53-1

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2765062
CAS No.: 839691-53-1
M. Wt: 342.41
InChI Key: HZMYKBIHBOJKOH-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its benzothiazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: Methylation of the benzothiazole core at the 4 and 7 positions can be achieved using methyl iodide and a strong base such as sodium hydride.

    Coupling with 3,4-Dimethoxybenzoic Acid: The final step involves coupling the dimethylated benzothiazole with 3,4-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to the benzothiazole moiety, which can exhibit strong fluorescence. It is also studied for its interactions with various biomolecules, including proteins and nucleic acids.

Medicine

Medicinally, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer and neurodegenerative diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The benzothiazole ring can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide
  • N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(2-thienylsulfonyl)-2-piperidinecarboxamide

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to the presence of both dimethyl and dimethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-5-6-11(2)16-15(10)19-18(24-16)20-17(21)12-7-8-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMYKBIHBOJKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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